molecular formula C11H17NO B2659485 2-[(Tert-butoxy)methyl]aniline CAS No. 158091-34-0

2-[(Tert-butoxy)methyl]aniline

Cat. No.: B2659485
CAS No.: 158091-34-0
M. Wt: 179.263
InChI Key: IGJIETRWZSZJQU-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)methyl]aniline is an organic compound with the molecular formula C11H17NO. It is characterized by the presence of an aniline group substituted with a tert-butoxy methyl group at the ortho position. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)methyl]aniline typically involves the alkylation of aniline with tert-butyl methyl ether. One common method includes the use of a catalyst such as phosphotungstic acid supported on HZSM-5 molecular sieves. The reaction is carried out in a high-pressure reaction kettle, where aniline and tert-butyl methyl ether are reacted under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure high selectivity and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine or hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products Formed

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Amines and hydroxy derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

2-[(Tert-butoxy)methyl]aniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)methyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butoxy group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The aniline moiety can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Tert-butoxy)ethyl]aniline
  • 2-[(Tert-butoxy)propyl]aniline
  • 2-[(Tert-butoxy)butyl]aniline

Uniqueness

2-[(Tert-butoxy)methyl]aniline is unique due to its specific tert-butoxy methyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxymethyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7H,8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJIETRWZSZJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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